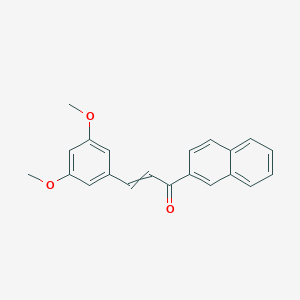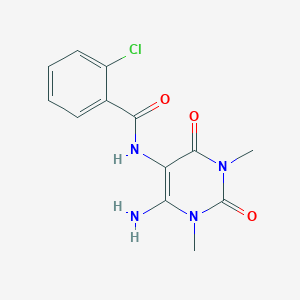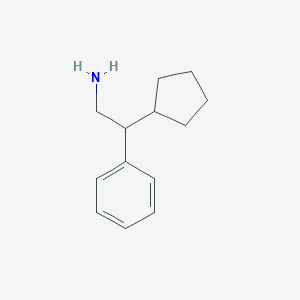
(2-Cyclopentyl-2-phenylethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclopentyl-2-phenylethyl)amine is a compound that could potentially be of interest in various chemical research areas due to its structural features. These include the cyclopentyl ring, a common motif in medicinal chemistry for its favorable pharmacokinetic properties, and the phenylethylamine backbone, known for its significance in biologically active compounds.
Synthesis Analysis
The synthesis of compounds similar to (2-Cyclopentyl-2-phenylethyl)amine often involves palladium-catalyzed reactions or other metal-catalyzed mechanisms. For instance, cyclopalladated compounds can be synthesized from related amines through reactions with palladium acetate, showcasing a method that could potentially be adapted for synthesizing (2-Cyclopentyl-2-phenylethyl)amine (Albert et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of similar compounds emphasizes the importance of X-ray crystallography in determining the arrangement of atoms within a molecule. Such techniques provide insights into the stereochemistry and conformational preferences of molecules, which are crucial for understanding their reactivity and properties.
Chemical Reactions and Properties
Chemical reactions involving phenylethylamine derivatives can lead to a wide variety of products, depending on the reactants and conditions used. For example, reactions with carbon monoxide in the presence of metal catalysts can yield complex organic compounds, highlighting the versatile reactivity of these amines (Albert et al., 2007).
Wissenschaftliche Forschungsanwendungen
1. Carbon Capture and Utilisation
- Summary of Application: Amine-based materials, including (2-Cyclopentyl-2-phenylethyl)amine, are being developed for carbon capture and utilisation. These materials act as solid CO2 sorbents and catalyst modifiers for CO2 electrochemical reduction .
- Methods of Application: The application involves the use of amine-based materials to capture CO2 from dilute sources and convert it into higher-value products . The effectiveness of the adsorbent is a significant challenge in advancing this research from lab-scale to pilot or industrial-scale application .
- Results or Outcomes: While specific results for (2-Cyclopentyl-2-phenylethyl)amine were not found, amine-based materials have shown promise in capturing CO2 and reducing its concentration in the atmosphere .
2. Medicinal Chemistry
- Summary of Application: 2-Phenethylamines, which include (2-Cyclopentyl-2-phenylethyl)amine, have a significant presence in medicinal chemistry. They are found in key therapeutic targets and are used as medicinal chemistry hits and appealing screening compounds .
- Methods of Application: The application involves the use of 2-phenethylamines in the discovery of new bioactive compounds .
- Results or Outcomes: While specific results for (2-Cyclopentyl-2-phenylethyl)amine were not found, 2-phenethylamines have been used successfully in the discovery of new bioactive compounds .
3. Chemical Synthesis
- Summary of Application: Titanocene (III) complexes, which could potentially include (2-Cyclopentyl-2-phenylethyl)amine, have found applications in the field of natural product synthesis .
- Methods of Application: The application involves the use of titanocene (III) complexes in the synthesis of natural products from readily available starting materials .
- Results or Outcomes: The power of the titanocene (III)-based approaches is demonstrated by the straightforward syntheses of many natural products .
4. Industrial Applications
- Summary of Application: Cyclodextrins, which could potentially be synthesized from amines like (2-Cyclopentyl-2-phenylethyl)amine, have a wide variety of practical applications including pharmacy, medicine, foods, cosmetics, toiletries, catalysis, chromatography, biotechnology, nanotechnology, and textile industry .
- Methods of Application: The application involves the use of cyclodextrins in various industrial processes .
- Results or Outcomes: Cyclodextrins have been successfully used in a wide range of industries .
5. Natural Product Synthesis
- Summary of Application: Titanocene (III) complexes, which could potentially include (2-Cyclopentyl-2-phenylethyl)amine, have found applications in the field of natural product synthesis .
- Methods of Application: The application involves the use of titanocene (III) complexes in the synthesis of natural products from readily available starting materials .
- Results or Outcomes: The power of the titanocene (III)-based approaches is demonstrated by the straightforward syntheses of many natural products .
6. Industrial Applications
- Summary of Application: Cyclodextrins, which could potentially be synthesized from amines like (2-Cyclopentyl-2-phenylethyl)amine, have a wide variety of practical applications including pharmacy, medicine, foods, cosmetics, toiletries, catalysis, chromatography, biotechnology, nanotechnology, and textile industry .
- Methods of Application: The application involves the use of cyclodextrins in various industrial processes .
- Results or Outcomes: Cyclodextrins have been successfully used in a wide range of industries .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-cyclopentyl-2-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWNEYSOKMSPAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CN)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589439 |
Source


|
| Record name | 2-Cyclopentyl-2-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopentyl-2-phenylethyl)amine | |
CAS RN |
175343-28-9 |
Source


|
| Record name | 2-Cyclopentyl-2-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

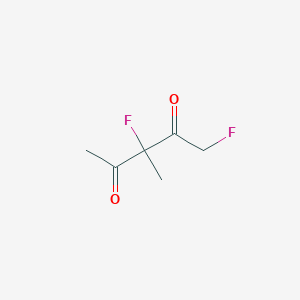
![3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B62023.png)
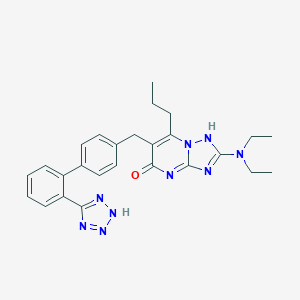
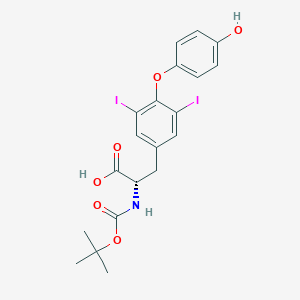
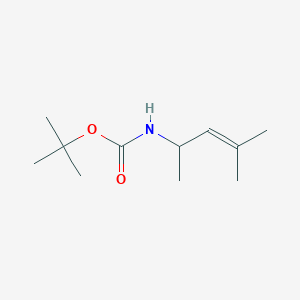

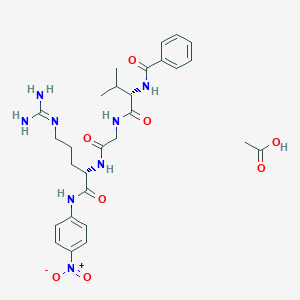

![Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate](/img/structure/B62035.png)
![1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)](/img/structure/B62039.png)

